2-{2-[(2-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzodiazole ring, a chlorophenoxy group, and a dimethylphenylacetamide moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the benzodiazole derivative. Finally, the benzodiazole derivative is coupled with N-(2,6-dimethylphenyl)acetamide to produce the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(2-BROMOPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- **2-{2-[(2-FLUOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
- **2-{2-[(2-IODOPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(2-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to its analogs with different halogen substitutions (bromo, fluoro, iodo), the chloro derivative may exhibit different physicochemical properties, such as solubility and stability, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C24H22ClN3O2 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2/c1-16-8-7-9-17(2)24(16)27-23(29)14-28-20-12-5-4-11-19(20)26-22(28)15-30-21-13-6-3-10-18(21)25/h3-13H,14-15H2,1-2H3,(H,27,29) |
InChI Key |
ANFGIRJMIWHQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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